Benzaldehyde, tetrachloro-2-hydroxy

Description

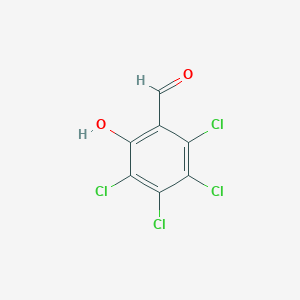

The closest structurally characterized compound is Benzaldehyde, 3,4,5-trichloro-2-hydroxy (CAS data from NIST, 2023), which will be the focus of this analysis .

- Chemical Formula: C₇H₃Cl₃O₂

- Molecular Weight: 225.457 g/mol

- Substituents: Three chlorine atoms at positions 3, 4, and 5, and a hydroxyl group at position 2 on the benzaldehyde backbone .

- The hydroxyl group introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions.

Properties

CAS No. |

39871-67-5 |

|---|---|

Molecular Formula |

C7H2Cl4O2 |

Molecular Weight |

259.9 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H2Cl4O2/c8-3-2(1-12)7(13)6(11)5(10)4(3)9/h1,13H |

InChI Key |

OOOPOQHKTBJLAR-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, tetrachloro-2-hydroxy can be achieved through several methods. One common approach involves the chlorination of 2-hydroxybenzaldehyde under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, tetrachloro-2-hydroxy undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products:

Oxidation: Tetrachlorobenzoic acid.

Reduction: Tetrachlorobenzyl alcohol.

Substitution: Tetrachlorobenzyl acetate.

Scientific Research Applications

Benzaldehyde, tetrachloro-2-hydroxy has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, tetrachloro-2-hydroxy involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, leading to increased permeability and potential cell damage .

Comparison with Similar Compounds

Benzaldehyde, 2-Hydroxy-3-Methoxy (o-Vanillin)

- Chemical Formula : C₈H₈O₃

- Molecular Weight : 152.1473 g/mol

- Substituents : A hydroxyl group at position 2 and a methoxy group at position 3 .

Reactivity Differences :

Benzaldehyde (Parent Compound)

- Chemical Formula : C₇H₆O

- Molecular Weight : 106.12 g/mol

- Key Differences : Lacking hydroxyl and chlorine substituents, benzaldehyde is less polar and more volatile.

Chromatographic Behavior

- Retention Comparison :

- Benzaldehyde and methylbenzoate exhibit similar retention on ODS and Deltabond-CSC columns (capacity factors ~1.0–1.1) due to comparable polarity .

- 3,4,5-Trichloro-2-hydroxybenzaldehyde would likely show higher retention than benzaldehyde due to increased polarity from Cl and OH groups, though direct data is unavailable.

Research Findings and Functional Implications

Reactivity in Reduction Reactions

Aldehydes are reduced faster than ketones under EDAB-mediated conditions (e.g., benzaldehyde vs. acetophenone: 93% vs. 68% alcohol yield) . The trichloro derivative’s electron-deficient aldehyde group may further accelerate reduction, though steric hindrance from Cl substituents could counteract this effect.

Role in Aroma and Volatile Organic Compounds (VOCs)

- Benzaldehyde is a key aroma compound in sourdough, contributing almond-like notes .

- Instead, they may find use in synthetic chemistry or pest control .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing tetrachloro-2-hydroxybenzaldehyde?

- Answer: A multi-technique approach is essential:

- IR Spectroscopy: Identifies functional groups (e.g., -OH stretch ~3200–3600 cm⁻¹, C=O stretch ~1700 cm⁻¹). Chlorine substituents may shift bands due to inductive effects .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., expected molecular ion for C₇H₃Cl₄O₂). Fragmentation patterns can infer substitution positions .

- NMR: ¹H/¹³C NMR reveals electronic environments. Deshielding effects from chlorine atoms help assign positions. Coupling patterns in ¹H NMR distinguish ortho/meta/para substituents .

- X-ray Crystallography: Programs like SHELXL resolve heavy-atom (Cl) positions and hydrogen-bonding networks. Refinement protocols must account for potential disorder in polychlorinated structures .

Q. How can chromatographic methods validate the purity of tetrachloro-2-hydroxybenzaldehyde in synthetic mixtures?

- Answer:

- GC-MS: Quantifies residual reactants (e.g., chlorinated precursors) and byproducts. Retention times and mass spectra (e.g., m/z peaks for Cl isotopes) distinguish compounds .

- HPLC: Reverse-phase columns (C18) with UV detection (λ ~250–280 nm for aromatic aldehydes) assess purity. Internal standards (e.g., 4-hydroxybenzaldehyde) improve quantification accuracy .

- Cross-Validation: Compare NMR integration (e.g., aldehyde proton at δ ~9.5–10.5 ppm) with chromatographic data to resolve discrepancies .

Q. What synthetic strategies minimize side reactions in polychlorinated benzaldehyde derivatives?

- Answer:

- Protecting Groups: Use silyl ethers (e.g., TMS-Cl) to shield hydroxyl groups during chlorination .

- Catalytic Control: Metal-organic frameworks (MOFs) or Lewis acids (e.g., AlCl₃) direct regioselective chlorination. Ce-MOFs enhance selectivity in aromatic oxidations .

- Low-Temperature Reactions: Reduce radical pathways (e.g., use N₂ atmosphere) to prevent over-chlorination .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence reaction mechanisms in catalytic systems?

- Answer:

- Electronic Effects: Chlorine’s electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability. For example, in Ce-MOF-catalyzed oxidations, electron-deficient substrates favor epoxidation over aldehyde formation .

- Steric Effects: Ortho-chlorine groups hinder catalyst access, altering reaction pathways. Computational modeling (DFT) predicts steric thresholds for viable transition states .

- Case Study: In styrene oxide synthesis, bulky substituents reduce benzaldehyde byproduct formation by 40% under optimized MOF pore sizes .

Q. What integrated experimental-computational approaches predict adsorption behavior of halogenated benzaldehydes on environmental surfaces?

- Answer:

- Experimental: Use flow tube reactors with mass spectrometry to measure adsorption isotherms on ice or silica (233–253 K). Monitor coverage-dependent orientation shifts (parallel vs. perpendicular) via polarization-modulated IR .

- Computational: Grand canonical Monte Carlo (GCMC) simulations model adsorption thermodynamics. For chlorinated derivatives, adjust force fields to account for Cl’s polarizability and hydrogen-bonding capacity .

- Data Integration: Compare experimental ΔHₐdₛ (e.g., -61.4 ± 9.7 kJ/mol for benzaldehyde on ice) with simulated values to validate models .

Q. How can researchers reconcile conflicting crystallographic data for chlorinated aromatic aldehydes?

- Answer:

- Refinement Protocols: Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Heavy atoms (Cl) require anisotropic displacement parameters .

- Validation Tools: R1/wR2 residuals and Hirshfeld surface analysis identify overfitting. Cross-check with spectroscopic data (e.g., NMR coupling constants) .

- Case Study: For 5-chloro-2-hydroxybenzaldehyde, combined X-ray and DFT studies resolved discrepancies in bond-length alternation caused by resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.